

Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of JNJ-28583867

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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

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This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of **JNJ-28583867**, a potent and selective histamine H3 (H3) receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily derived from preclinical studies in rodent models.

Core Pharmacokinetic Parameters

The oral bioavailability and half-life of **JNJ-28583867** have been characterized in rats. This data is crucial for understanding the compound's potential for oral administration and its duration of action.

Parameter	Species	Dose (Oral)	Value	Citation
Oral Bioavailability	Rat	10 mg/kg	32%	[1][2]
Half-life ($t_{1/2}$)	Rat	10 mg/kg	6.9 hours	[1][2]
Maximum Concentration (C _{max})	Rat	10 mg/kg	260 ng/ml	[1][2]

Mechanism of Action and In Vitro Potency

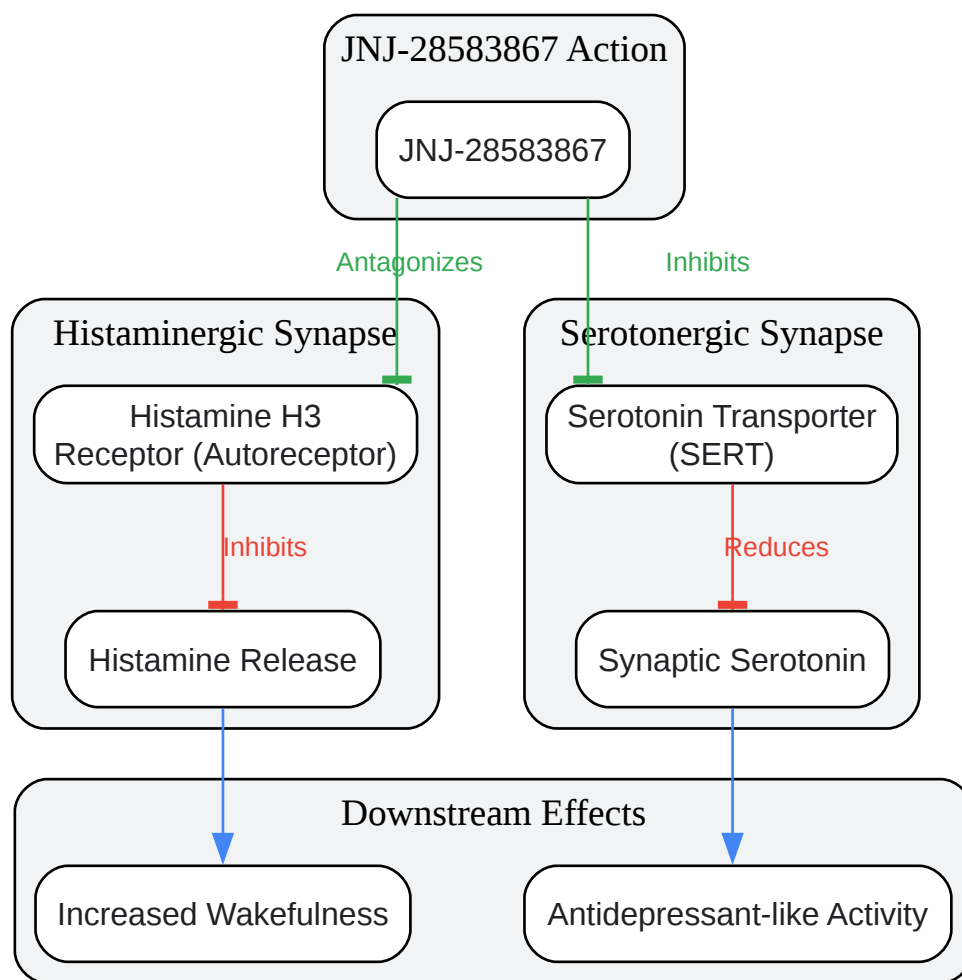
JNJ-28583867 functions as a dual-action compound, targeting both the histamine H3 receptor and the serotonin transporter. Its high affinity for these targets underscores its potential therapeutic efficacy.

Target	Parameter	Value (nM)	Citation
Histamine H3 Receptor	K _i	10.6	[1][2][3][4]
Serotonin Transporter (SERT)	K _i	3.7	[1][2][3][4]

The compound exhibits over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters, indicating a targeted mechanism of action.[1][2]

Signaling Pathway and Physiological Effects

JNJ-28583867's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function, which normally inhibits histamine release. This leads to increased histaminergic neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases the synaptic concentration of serotonin, a key mechanism for antidepressant action.



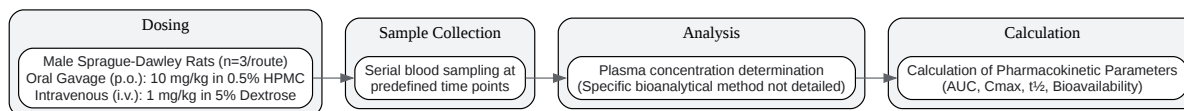
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Dual mechanism of action for **JNJ-28583867**.

Experimental Protocols

The following sections summarize the methodologies used in the preclinical evaluation of **JNJ-28583867**.

The pharmacokinetic profile of **JNJ-28583867** was assessed following both oral (p.o.) and intravenous (i.v.) administration to determine its bioavailability and half-life.



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Workflow for pharmacokinetic assessment.

- Subjects: Male Sprague Dawley Rats (approximately 300g body weight) were used, with three animals per administration route.[5]
- Formulation and Dosing:
 - For oral administration, **JNJ-28583867** was formulated at 1 mg/ml in 0.5% hydroxypropyl methyl cellulose and delivered at a volume of 10 ml/kg.[5]
 - For intravenous dosing, the compound was formulated at 1 mg/ml in 5% dextrose in water and administered at a volume of 1 ml/kg.[5]
- Data Analysis: Plasma concentrations of **JNJ-28583867** were measured over time to calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma concentration determination was not detailed in the publication.

Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3 receptors and serotonin transporters in the rat brain following subcutaneous administration.

- Methodology: After subcutaneous administration of **JNJ-28583867**, the compound was found to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1 mg/kg).[1][2]
- Results:
 - A maximal ex vivo occupancy of the H3 receptor was observed with an ED50 of less than 0.3 mg/kg s.c.[5]

- Maximal ex vivo occupancy of SERT was seen at 3 mg/kg s.c., with an ED50 also below 0.3 mg/kg s.c.[5]
- Antidepressant-like Activity: The mouse tail suspension test was used to evaluate the antidepressant effects of **JNJ-28583867**. Oral administration of 3-30 mg/kg demonstrated antidepressant-like activity.[1][2]
- Wakefulness Promotion: Electroencephalography (EEG) and electromyography (EMG) were used to monitor sleep-wake cycles in rats. Subcutaneous administration of **JNJ-28583867** (1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in NREM sleep.[1][2]
- Neurochemical Analysis: In vivo microdialysis in rats was used to measure extracellular levels of neurotransmitters in the brain. **JNJ-28583867** significantly increased cortical extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller increases in norepinephrine and dopamine were also noted.[1][2]

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